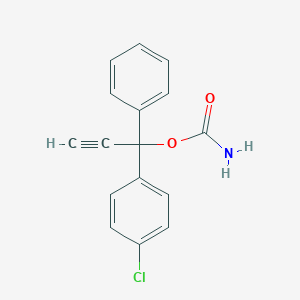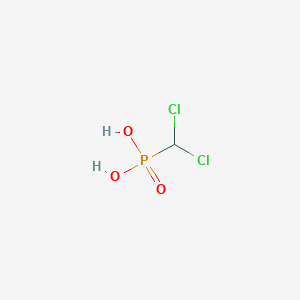
(Dichloromethyl)phosphonic acid
Vue d'ensemble
Description
(Dichloromethyl)phosphonate, also known as (Dichloromethyl)phosphonic acid, is a chemical compound with the molecular formula CHCl2O3P . It has an average mass of 162.898 Da and a monoisotopic mass of 161.905136 Da .
Synthesis Analysis
Phosphinic and phosphonic acids, which include (Dichloromethyl)phosphonic acid, can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . The McKenna procedure, which involves dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is one of the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular structure of (Dichloromethyl)phosphonic acid consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
Phosphonates, including (Dichloromethyl)phosphonic acid, are known to exhibit a complex mode of action in their control of fungi . They can act directly on the fungus, reducing growth, and this growth reduction is associated with a rapid reduction in the total pool of adenylate .Physical And Chemical Properties Analysis
(Dichloromethyl)phosphonic acid has a boiling point of 334.9±47.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.6 mmHg at 25°C and an enthalpy of vaporization of 63.5±6.0 kJ/mol . It also has a flash point of 156.3±29.3 °C .Applications De Recherche Scientifique
Synthesis and Bioactive Properties : (Dichloromethyl)phosphonic acid and related phosphonic acids are used in synthesis due to their structural analogy with phosphate. They are employed in drug and pro-drug development, bone targeting, and medical imaging, among other bioactive properties (Sevrain et al., 2017).
Surface and Interface Properties in Materials : Phosphonic acids are increasingly utilized to control surface and interface properties in materials like hybrid or composite materials, electronic devices, and in the synthesis of nanomaterials (Guerrero et al., 2013).
Metabolic Fate in Agriculture : Studies have explored the metabolic fate of dichloromethyl diaryl phosphonates in agricultural contexts, such as in rice plants, where they degrade into dichloromethyl phosphonic acid (Bedi & Roy, 1979, 1980).
Uranium(VI) Enrichment : Phosphonate-derivatized resins based on phosphonic acids have been developed for the selective enrichment of uranium(VI), showcasing their importance in nuclear chemistry and environmental cleanup (Merdivan et al., 1999).
Agricultural Applications : Ethephon, a derivative of phosphonic acid, has been used to enhance grain yield in cereal crops by altering grain-filling processes (Ma & Smith, 1992).
Fuel Cell Applications : Phosphonic acid functionalized polymers have potential applications as proton-conducting membranes in fuel cells (Allcock et al., 2002).
Synthesis of Molecular Nanomaterials : Phosphonate ligands have been used in the preparation of molecular nanomaterials like metal-organic frameworks and functionalized polyoxometalates (Popov et al., 2001).
Organophosphorus Chemistry : Dichloro(methyl)phosphane, related to dichloromethylphosphonic acid, is important in the synthesis of various organophosphorus compounds, demonstrating the versatility of phosphonic acid derivatives in synthetic chemistry (Weissermel et al., 1981).
Safety And Hazards
(Dichloromethyl)phosphonic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor that catches fire spontaneously if exposed to air . It causes severe skin burns and eye damage and is harmful if swallowed or inhaled .
Orientations Futures
Phosphonic acids, including (Dichloromethyl)phosphonic acid, have been used in numerous fields, especially chemistry and biochemistry . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, and as phosphoantigens . These applications cover a large panel of research fields, making the synthesis of phosphonic acids a determinant question for numerous research projects .
Propriétés
IUPAC Name |
dichloromethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2O3P/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTGXVWLIBNABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156908 | |
| Record name | (Dichloromethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Dichloromethyl)phosphonic acid | |
CAS RN |
13113-88-7 | |
| Record name | (Dichloromethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013113887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Dichloromethyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



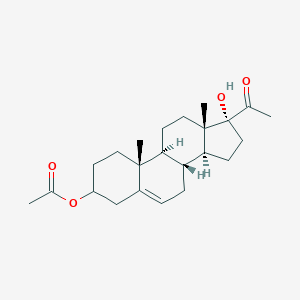

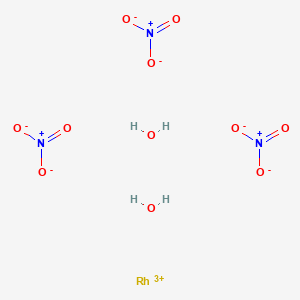
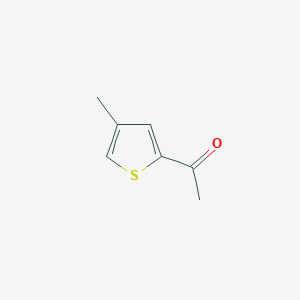
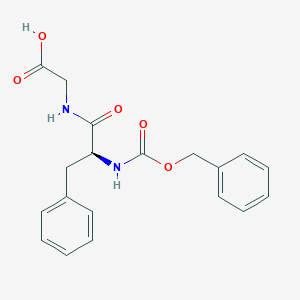

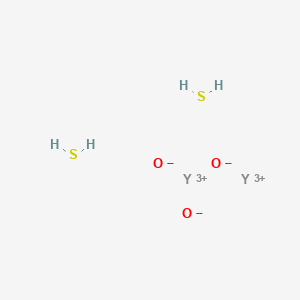
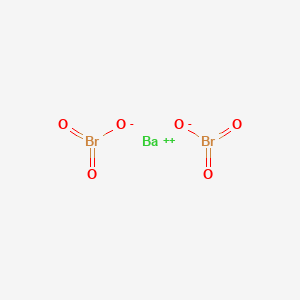

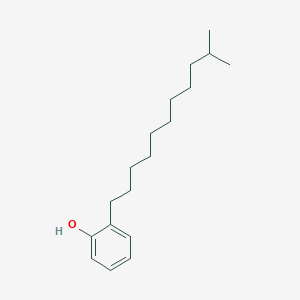
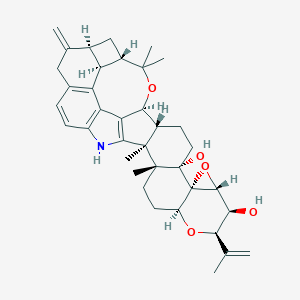
![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)
